1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Description

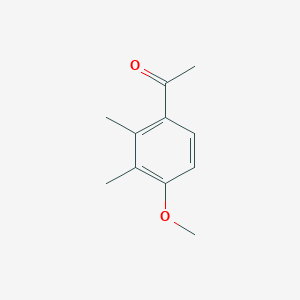

1-(4-Methoxy-2,3-dimethylphenyl)ethanone is a substituted acetophenone derivative characterized by a methoxy group at the para position (C-4) and methyl groups at the ortho (C-2) and meta (C-3) positions of the aromatic ring. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. The compound’s structural features, including electron-donating substituents (methoxy and methyl groups), influence its physicochemical properties, such as solubility, lipophilicity, and reactivity.

Properties

IUPAC Name |

1-(4-methoxy-2,3-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-8(2)11(13-4)6-5-10(7)9(3)12/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJNQHYVWIUBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with a substituted phenol or anisole derivative, such as 4-hydroxy-2,3-dimethylphenyl compounds or their protected forms. The methoxy group can be introduced either by methylation of a hydroxy precursor or by starting from a methoxy-substituted aromatic compound.

Friedel-Crafts Acylation

A common and effective route to this compound is the Friedel-Crafts acylation of the corresponding anisole derivative with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or other suitable catalysts.

- Reaction Conditions: Typically conducted under anhydrous conditions, at low to moderate temperatures (0–50 °C), to control regioselectivity and minimize polyacylation.

- Outcome: The acetyl group is introduced para to the methoxy substituent, yielding the desired ketone.

Protection and Deprotection Strategies

If starting from a phenol (hydroxy group) rather than a methoxy group, protection of the hydroxy group is advisable to prevent side reactions during acylation.

- Protecting Groups: Methoxymethyl (MOM) ethers or methyl ethers are commonly used.

- Procedure: The phenol is first converted to the methoxymethyl ether, followed by Friedel-Crafts acylation, and finally deprotection to yield the ketone with the methoxy substituent intact.

Detailed Research Findings and Data

Example from Literature on Related Compounds

A study focusing on aryl ethanones with methoxy and methyl substitutions reports the following:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of phenol | Methoxymethyl chloride, N-ethyl-N,N-diisopropylamine, room temp, overnight | ~68 | Formation of methoxymethoxy-protected phenyl ethanone |

| Friedel-Crafts acylation | Acetyl chloride, AlCl3, anhydrous solvent, 0–50 °C | Variable | Para-acylation favored due to directing effects of methoxy group |

| Deprotection | Acidic or basic hydrolysis | High | Restores methoxy group if MOM used as protecting group |

- The proton and carbon NMR data confirm the substitution pattern and purity of the synthesized ketones.

- Flash chromatography and recrystallization are used for purification, yielding analytically pure products.

Industrial Considerations

- The Friedel-Crafts acylation route is favored industrially due to simplicity and cost-effectiveness.

- Control of reaction parameters such as temperature, catalyst amount, and solvent choice is critical for high selectivity and yield.

- Purification typically involves extraction, washing with aqueous bases and acids to remove catalyst residues, drying with anhydrous magnesium sulfate, and solvent removal.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3, anhydrous solvent, 0–50 °C | Straightforward, high yield | Requires strict anhydrous conditions, possible polyacylation |

| Protection/Deprotection Strategy | MOM chloride, base; acidic hydrolysis | Protects sensitive groups, improves selectivity | Additional steps increase complexity |

| Malonate Diester Intermediate Route | Benzoyl chloride, diester malonate, acid hydrolysis, reduction | Suitable for large-scale production, mild conditions | More steps, requires careful control of intermediates |

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2,3-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

1-(4-Methoxy-2,3-dimethylphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of acetophenone derivatives are highly dependent on the substituents’ type, number, and position. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Lipophilicity: Methoxy and methyl groups increase lipophilicity (logP ~2.5 for the target compound vs.

- Thermal Stability :

- Methyl groups at C-2 and C-3 may enhance steric hindrance, increasing thermal stability compared to analogs with fewer alkyl substituents.

Data Tables

Table 1: Substituent Effects on α-Glucosidase Inhibition (Adapted from )

Table 2: Biocatalytic Performance of Rhodococcus sp.1-0130 ()

| Substrate | Product | Conversion (%) | ee (%) | Conditions |

|---|---|---|---|---|

| 1-(4-Hydroxyphenyl)ethanone | S-(-)-1-(4-hydroxyphenyl)ethanol | 85.2 | 95 | 35–45°C, pH 7.0, anaerobic |

| Target Compound | N/A | N/A | N/A | Requires experimental validation |

Key Research Findings

Hydroxyl vs. Methoxy Groups : Hydroxyl groups enhance enzyme inhibition but reduce metabolic stability. The target compound’s methoxy and methyl groups may offer a balance between activity and stability .

Antifungal Potential: Metal coordination (e.g., APEHQ complexes) improves bioactivity, a strategy applicable to derivatives of the target compound .

Biological Activity

1-(4-Methoxy-2,3-dimethylphenyl)ethanone, also known as a methoxy-substituted ketone, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

The presence of the methoxy group and dimethyl substitutions on the phenyl ring is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that this compound may exert its effects through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.

- Antioxidant Activity : The methoxy group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| HeLa (Cervical Cancer) | 4.8 |

| A549 (Lung Cancer) | 6.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Molecular docking studies suggest that it binds to key proteins involved in these processes, although further research is needed to elucidate the exact pathways involved.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Enterococcus faecalis | 15 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Properties

A study focused on the synthesis and evaluation of various methoxy-substituted ketones found that modifications to the structure significantly enhanced biological activity. In particular, derivatives similar to this compound exhibited lower IC50 values compared to established anticancer drugs such as doxorubicin.

Case Study 2: Antibacterial Activity

Another investigation explored the antibacterial properties of related compounds and found that those with similar structural features displayed selective activity against Gram-positive bacteria like Staphylococcus aureus. This suggests that further exploration into the structure-activity relationship (SAR) could yield potent antimicrobial agents.

Q & A

Q. How is 1-(4-Methoxy-2,3-dimethylphenyl)ethanone utilized as a reference standard in analytical chemistry?

- Methodological Answer : This compound is employed as a chromatographic and spectroscopic reference due to its well-defined structure. Researchers use nuclear magnetic resonance (NMR) spectroscopy to analyze proton environments and coupling patterns, particularly focusing on the methoxy (CH₃O) and methyl (CH₃) substituents. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and aromatic C-H bending modes. Comparative analysis against test samples enables compound identification and quantification in complex mixtures .

Q. What structural features dictate its chemical reactivity and spectroscopic behavior?

- Methodological Answer : The compound’s reactivity is influenced by:

- Electron-donating groups : Methoxy and methyl groups increase electron density on the aromatic ring, directing electrophilic substitution to specific positions.

- Ketone functionality : The carbonyl group participates in nucleophilic addition or condensation reactions.

Comparative studies with analogs (e.g., 1-(2-Methoxy-4-methylphenyl)ethanone) reveal substituent position effects on UV-Vis absorption maxima and NMR chemical shifts .

Q. What are the common synthetic routes for this compound?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation:

Substrate preparation : 4-Methoxy-2,3-dimethylbenzene is reacted with acetyl chloride.

Catalysis : Lewis acids (e.g., AlCl₃) facilitate electrophilic acylation.

Purification : Recrystallization or column chromatography isolates the product.

Yield optimization requires strict control of reaction temperature (0–5°C) and anhydrous conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), methyl (δ 2.2–2.5 ppm), and carbonyl carbons (δ 205–210 ppm).

- Mass Spectrometry (MS) : Molecular ion [M⁺] at m/z 178 (C₁₁H₁₄O₂) and fragmentation patterns confirm structure.

- X-ray Diffraction (XRD) : Determines crystal packing and dihedral angles between substituents .

Q. How does this compound compare to structurally similar ethanone derivatives?

- Methodological Answer : Comparative studies with analogs (e.g., 1-(2,4,6-trihydroxy-3-methylphenyl)ethanone) highlight:

- Solubility : Methoxy groups enhance solubility in polar solvents (e.g., ethanol).

- Bioactivity : Methyl substituents influence interactions with enzymes (e.g., cytochrome P450).

Tabulated data for analogs:

| Compound | Molecular Formula | Key Functional Groups | LogP |

|---|---|---|---|

| Target Compound | C₁₁H₁₄O₂ | Methoxy, Methyl, Ketone | 2.8* |

| 1-(2,4,6-Trihydroxyphenyl)ethanone | C₉H₁₀O₄ | Hydroxyl, Ketone | 1.2 |

*Estimated via computational tools (e.g., ChemDraw).

Advanced Research Questions

Q. How can multi-step synthesis of derivatives be optimized for yield and purity?

- Methodological Answer : For derivatives like 1-(4-(3-(Cycloheptylamino)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone:

- Step 1 : Protect reactive groups (e.g., amine protection with Boc).

- Step 2 : Optimize coupling reactions (e.g., Mitsunobu reaction for ether formation).

- Step 3 : Use HPLC-MS to monitor intermediates.

Critical parameters: Solvent polarity (DMF > ethanol), temperature (60–80°C), and catalyst loading (5–10 mol%) .

Q. How do batch impurities impact analytical reproducibility, and how are they mitigated?

- Methodological Answer : Impurities (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) arise from incomplete acylation or oxidation. Strategies include:

- Chromatographic separation : Reverse-phase HPLC with C18 columns (ACN:H₂O gradient).

- Quality control : Limit impurity to <2% via post-synthesis washing (e.g., sodium bicarbonate solution) .

Q. What mechanisms underlie its interactions with biological targets in drug discovery?

- Methodological Answer :

- Enzyme inhibition : The ketone group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases).

- Cellular assays : Evaluate cytotoxicity (MTT assay) and IC₅₀ values against cancer cell lines (e.g., MCF-7).

Structural analogs show IC₅₀ values of 10–50 µM, suggesting moderate activity .

Q. How can computational modeling predict its reactivity in novel reactions?

- Methodological Answer :

- DFT calculations : Gaussian software optimizes geometry and calculates frontier orbitals (HOMO/LUMO).

- MD simulations : Solvent interactions (e.g., water vs. DMSO) predict solubility trends.

Example: Methoxy groups lower LUMO energy (-1.8 eV), enhancing electrophilicity .

Q. What factors influence its stability under varying storage conditions?

- Methodological Answer :

- Light sensitivity : UV-Vis spectra show degradation (λ_max shift) after 48 hrs under UV light.

- Temperature : Store at -20°C in amber vials; room temperature reduces purity by 5–10% over 6 months.

Accelerated stability studies (40°C/75% RH) guide shelf-life estimation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.